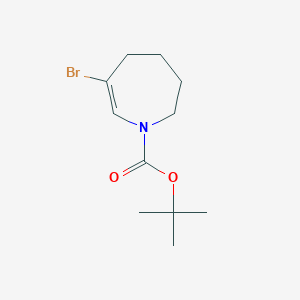

tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

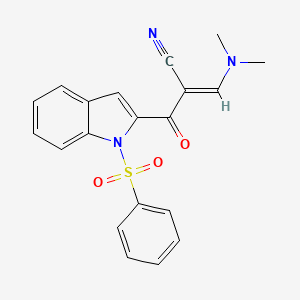

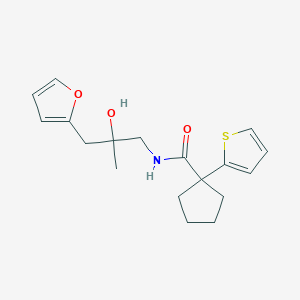

“tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” is a chemical compound with the CAS Number: 2126159-83-7 . It has a molecular weight of 276.17 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” and its InChI Code is "1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h8H,4-7H2,1-3H3" . This information can be used to deduce the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .

Applications De Recherche Scientifique

Rh(I)-Catalyzed Arylation of Heterocycles

A practical method for the Rh-catalyzed direct arylation of various pharmaceutically important azoles with aryl bromides, including tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, has been expanded through mechanistic insights. This method is functional group tolerant and employs a bidentate P-olefin ligand for high activity and thermal stability in arylation catalysts. The process simplifies product isolation compared to other methods, using THF or dioxane as solvents and a microwave reactor for heating, achieving excellent yields in 2 hours (Lewis, Berman, Bergman, & Ellman, 2008).

Photoaffinity Labeling

The compound serves as a precursor in the synthesis of highly photolabile carbene-generating labels fixable to biochemical agents. The synthesis pathway includes bromination and subsequent reactions leading to a compound that, upon irradiation, generates a carbene useful for photoaffinity labeling. This process enables coupling to amino functions of biochemically interesting agents (Nassal, 1983).

Synthesis of Boc-protected Amines

A mild and efficient one-pot Curtius rearrangement involving tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate leads to the formation of Boc-protected amines. This reaction provides a pathway for synthesizing protected amino acids, showcasing compatibility with various substrates, including malonate derivatives (Lebel & Leogane, 2005).

Solid-phase Synthesis of Benzazepine Derivatives

A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives from tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate. This process includes immobilization on acid-labile resin and functionalization through various reactions, exemplifying the synthesis of a pilot library of benzazepines targeted for G-protein-coupled receptors (Boeglin, Bonnet, & Hibert, 2007).

Synthesis of Azepine Derivatives and Thermal Behavior

Research on the demethoxycarbonylation of related compounds demonstrated the formation of various azepine derivatives, revealing insights into the thermal behavior and isomerization processes of such compounds. This study provides a foundation for understanding the chemical properties and reactions of tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate and related molecules (Satake et al., 1994).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

tert-butyl 6-bromo-2,3,4,5-tetrahydroazepine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBGEQNCPITVRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)

![(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride](/img/structure/B2966484.png)

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)

![ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2966493.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B2966494.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2966500.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)